molecular formula C11H9N3O3 B8589084 (1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone

(1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone

Cat. No. B8589084
M. Wt: 231.21 g/mol
InChI Key: SYORTIOIWDOLFE-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

The title compound was prepared by using (4-chlorophenyl)(4-nitrophenyl)methanone (Intermediate 16: step a) in place of (1-methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone (Intermediate 15: step b) then following the procedure described for the preparation of (4-aminophenyl)(1-methyl-1H-imidazol-5-yl)methanone (Intermediate 15: step c).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.CN1C(C(C2C=CC([N+]([O-])=O)=CC=2)=O)=CN=C1>>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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